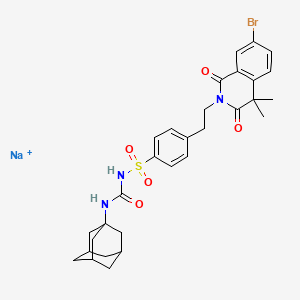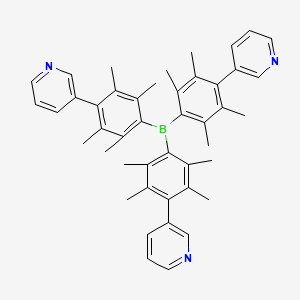
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane: is an organic boron compound known for its unique chemical properties and applications. It is often used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its molecular formula C45H48BN3 and a molecular weight of 641.69 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane typically involves the reaction of boronic acid derivatives with pyridine compounds. One common method includes the reaction of 2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenylboronic acid with a suitable boron source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids , while reduction can produce boron hydrides .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane is used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds .
Biology: .
Medicine: In medicine, research is ongoing to investigate its use in therapeutic agents and diagnostic tools due to its unique chemical properties .
Industry: Industrially, the compound is used in the production of organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent electron-transport properties .
Wirkmechanismus
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane exerts its effects is primarily through its ability to facilitate electron transport and hole blocking . The compound has a low LUMO energy level of 3.3 eV, which allows efficient electron injection and prevents the accumulation of extra electrons at the interface . Additionally, its high HOMO energy level of 6.80 eV blocks holes from recombining with electrons at the cathode .
Vergleich Mit ähnlichen Verbindungen
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane: Known for its electron-transport properties and used in similar applications.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Used in Suzuki cross-coupling reactions.
Uniqueness: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane stands out due to its tetramethyl substitution pattern , which enhances its stability and reactivity compared to other boron compounds .
Eigenschaften
Molekularformel |
C45H48BN3 |
|---|---|
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
tris(2,3,5,6-tetramethyl-4-pyridin-3-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-16-13-19-47-22-37)46(44-33(9)27(3)41(28(4)34(44)10)38-17-14-20-48-23-38)45-35(11)29(5)42(30(6)36(45)12)39-18-15-21-49-24-39/h13-24H,1-12H3 |
InChI-Schlüssel |
MRUZNUCPYQTQAW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1C)C)C2=CN=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CN=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CN=CC=C6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


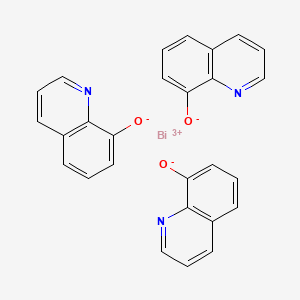
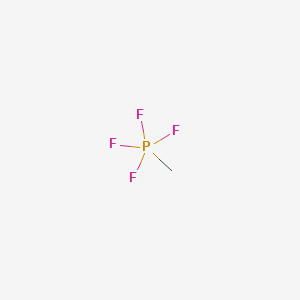
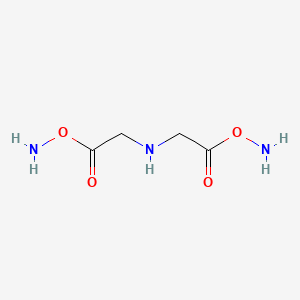
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)



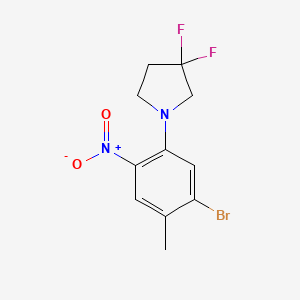

![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
